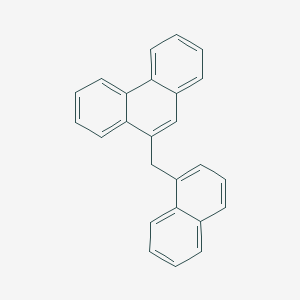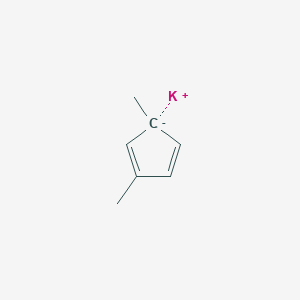
Acetic acid;4-prop-2-enylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-prop-2-enylbenzene-1,2-diol, also known as eugenol acetate, is an organic compound derived from eugenol. It is a phenolic compound with a benzene ring substituted with a hydroxyl group, a methoxy group, and an allyl group. This compound is commonly found in essential oils, particularly in clove oil, and is known for its aromatic properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-prop-2-enylbenzene-1,2-diol can be achieved through several methods. One common method involves the acetylation of eugenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the eugenol being dissolved in an organic solvent like dichloromethane, and the acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Acetic acid;4-prop-2-enylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, such as converting the allyl group into a saturated alkyl group.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions, such as esterification or etherification, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acetic anhydride (for acetylation) or alkyl halides (for etherification).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of esters or ethers.
科学研究应用
Acetic acid;4-prop-2-enylbenzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceuticals and natural preservatives.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties, as well as in the production of cosmetics and personal care products.
作用机制
The mechanism of action of acetic acid;4-prop-2-enylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are believed to result from its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.
相似化合物的比较
Similar Compounds
Eugenol: The parent compound of acetic acid;4-prop-2-enylbenzene-1,2-diol, known for its similar aromatic properties and biological activities.
Vanillin: Another phenolic compound with a benzene ring substituted with a hydroxyl group and a methoxy group, commonly used as a flavoring agent.
Isoeugenol: A structural isomer of eugenol with similar properties but different chemical reactivity.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical and biological properties compared to its parent compound, eugenol. The acetylation enhances its stability and modifies its reactivity, making it suitable for specific applications in various fields.
属性
CAS 编号 |
106143-06-0 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
acetic acid;4-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2.C2H4O2/c1-2-3-7-4-5-8(10)9(11)6-7;1-2(3)4/h2,4-6,10-11H,1,3H2;1H3,(H,3,4) |
InChI 键 |
LOAGXMZDTMHUGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C=CCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


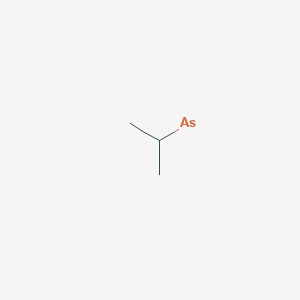
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
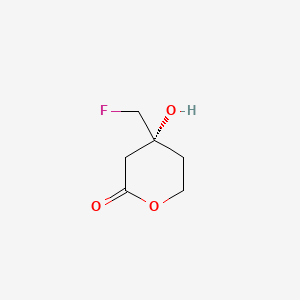
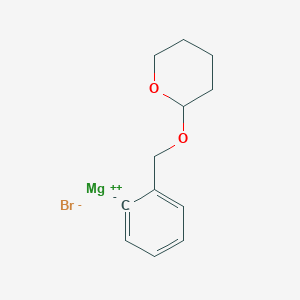
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
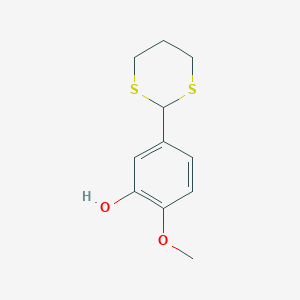
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
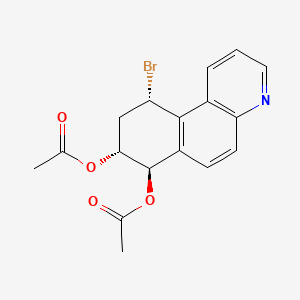
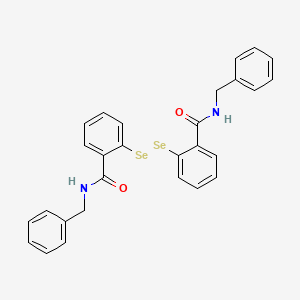
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
